2-Fluoroadenine-13C2,15N
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Overview
Description
2-Fluoroadenine-13C2,15N is a modified form of adenine, a purine nucleobase that is a building block of DNA and RNA. This compound incorporates stable isotopes of carbon (13C) and nitrogen (15N), making it useful for various scientific applications, including medical, environmental, and industrial research. The chemical formula for this compound is C3[13C]2H4FN4[15N], and it has a molecular weight of 156.10 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 2-Fluoroadenine involves the reaction of 2,6-diaminopurine with an anhydrous fluorinating agent. The process includes diazotation with simultaneous fluorination, typically using hydrofluoric acid or hydrofluoric acid-amine complexes . Another method involves using 6-chloropurine as a starting material. This method includes several steps: protection of the 9-position NH group with tetrahydropyranyl, nitration to form 6-chloro-2-nitro-9-pyranylpurine, fluorination with ammonium fluoride in dimethylformamide, and finally, ammonolysis in a saturated ammonia/methanol solution .
Industrial Production Methods
Industrial production of 2-Fluoroadenine-13C2,15N typically follows similar synthetic routes but on a larger scale. The process aims to achieve high purity (at least 98%) directly from the crude product after washing and filtration, without the need for recrystallization or further purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroadenine-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Fluorination: Hydrofluoric acid, hydrofluoric acid-amine complexes, and ammonium fluoride are commonly used.
Nitration: Trifluoroacetic anhydride and butyl ammonium nitrate are used for nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of 6-chloropurine yields 2-fluoro-6-chloropurine, which can be further converted to 2-Fluoroadenine .
Scientific Research Applications
2-Fluoroadenine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various compounds, including heat shock protein 90 inhibitors with anticancer activity.
Biology: Utilized in studies of nucleic acid metabolism, DNA repair, and protein synthesis due to its stable isotope labeling.
Medicine: Acts as an antineoplastic agent and has been used in the treatment of head and neck cell carcinoma.
Industry: Employed in environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Mechanism of Action
2-Fluoroadenine-13C2,15N exerts its effects primarily through its incorporation into DNA and RNA. It inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis . This mechanism is similar to that of fludarabine, a chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia . The compound’s stable isotopes allow for detailed tracking and analysis of metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroadenine: The unlabelled analogue of 2-Fluoroadenine-13C2,15N, used in similar applications but without the stable isotopes.
Fludarabine: A purine analog antimetabolite that inhibits DNA synthesis and is used in cancer treatment.
5-Fluoroorotic Acid: Another fluorinated compound used in biological research for counterselection of wildtype bacterial or eukaryotic genes.
Uniqueness
This compound is unique due to its incorporation of stable isotopes, which allows for precise tracking and analysis in various scientific studies. This feature makes it particularly valuable in metabolic research, environmental studies, and medical diagnostics.
Properties
CAS No. |
1346603-03-9 |
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Molecular Formula |
C5H4FN5 |
Molecular Weight |
156.098 |
IUPAC Name |
2-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |
InChI Key |
WKMPTBDYDNUJLF-CTEGUFHBSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)N |
Synonyms |
2-Fluoro-9H-purin-6-amine-13C2,15N; 2-Fluoro-1H-purin-6-amine-13C2,15N; 2-Fluoro-adenine-13C2,15N; 2-Fluoro-6-aminopurine-13C2,15N; NSC 27364-13C2,15N |
Origin of Product |
United States |
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